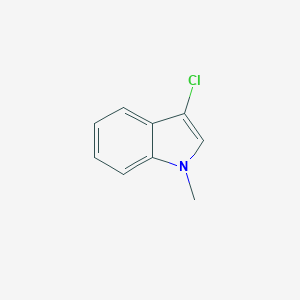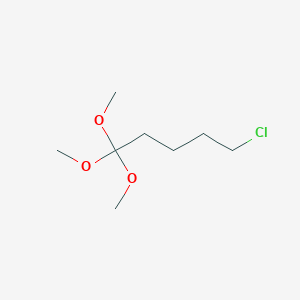
5-Chloro-1,1,1-trimethoxypentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-1,1,1-trimethoxypentane (CTMP) is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. CTMP is a member of the family of cathinone derivatives, which are known for their stimulant properties.
Wirkmechanismus
5-Chloro-1,1,1-trimethoxypentane exerts its effects by inhibiting the reuptake of monoamine neurotransmitters, which leads to an increase in their extracellular concentrations. This results in an increase in neurotransmitter signaling, which can lead to increased alertness, attention, and mood elevation.
Biochemische Und Physiologische Effekte
5-Chloro-1,1,1-trimethoxypentane has been shown to increase locomotor activity and induce hyperthermia in rodents. It has also been found to increase dopamine release in the striatum, which is a region of the brain that is involved in reward and motivation. 5-Chloro-1,1,1-trimethoxypentane has been shown to have a longer duration of action compared to other cathinone derivatives, which makes it a potential candidate for the development of long-acting drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-Chloro-1,1,1-trimethoxypentane in laboratory experiments is its potency and selectivity for monoamine transporters. This makes it a useful tool for studying the role of monoamine neurotransmitters in various physiological processes. However, one limitation of using 5-Chloro-1,1,1-trimethoxypentane is its potential for abuse. It is important to handle this compound with caution and follow proper safety protocols.
Zukünftige Richtungen
There are several future directions for research on 5-Chloro-1,1,1-trimethoxypentane. One area of interest is the development of long-acting drugs based on 5-Chloro-1,1,1-trimethoxypentane. Another area of interest is the potential use of 5-Chloro-1,1,1-trimethoxypentane in the treatment of neurological disorders, such as ADHD and depression. Further research is needed to fully understand the pharmacological properties of 5-Chloro-1,1,1-trimethoxypentane and its potential applications in medicine.
Conclusion:
In conclusion, 5-Chloro-1,1,1-trimethoxypentane is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. It exhibits potent inhibitory activity against monoamine transporters and has been studied for its potential use in the treatment of various neurological disorders. 5-Chloro-1,1,1-trimethoxypentane has several advantages for laboratory experiments, but caution must be taken due to its potential for abuse. There are several future directions for research on 5-Chloro-1,1,1-trimethoxypentane, including the development of long-acting drugs and the potential use in medicine.
Synthesemethoden
The synthesis of 5-Chloro-1,1,1-trimethoxypentane involves the reaction of 5-chlorovaleraldehyde with paraformaldehyde and methanol in the presence of hydrochloric acid. The resulting product is then purified through recrystallization. This method has been described in detail by several research articles.
Wissenschaftliche Forschungsanwendungen
5-Chloro-1,1,1-trimethoxypentane has been studied for its potential applications in medicinal chemistry. It has been found to exhibit potent inhibitory activity against monoamine transporters, including dopamine, norepinephrine, and serotonin transporters. This makes it a potential candidate for the development of drugs for the treatment of various neurological disorders, including attention deficit hyperactivity disorder (ADHD) and depression.
Eigenschaften
CAS-Nummer |
143556-37-0 |
|---|---|
Produktname |
5-Chloro-1,1,1-trimethoxypentane |
Molekularformel |
C8H17ClO3 |
Molekulargewicht |
196.67 g/mol |
IUPAC-Name |
5-chloro-1,1,1-trimethoxypentane |
InChI |
InChI=1S/C8H17ClO3/c1-10-8(11-2,12-3)6-4-5-7-9/h4-7H2,1-3H3 |
InChI-Schlüssel |
UHDAOSQTFFOKOK-UHFFFAOYSA-N |
SMILES |
COC(CCCCCl)(OC)OC |
Kanonische SMILES |
COC(CCCCCl)(OC)OC |
Synonyme |
5-Chloro-1,1,1-triMethoxypentane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



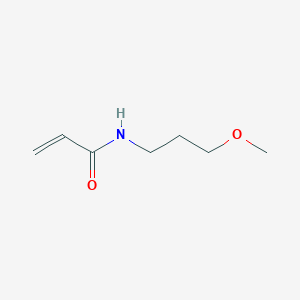
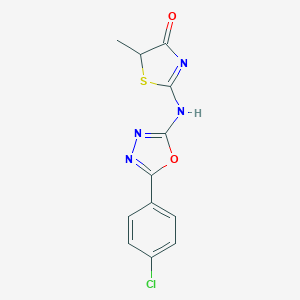
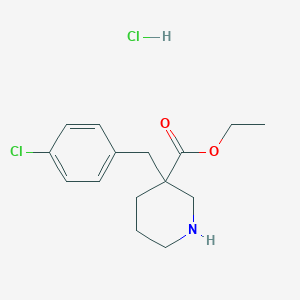
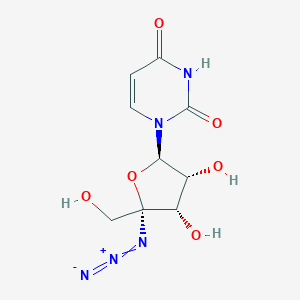
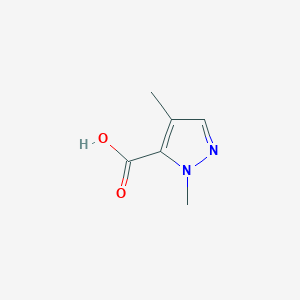
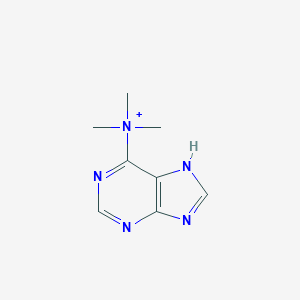

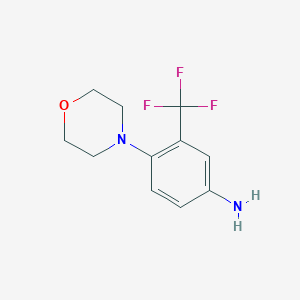
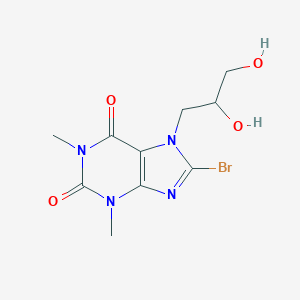
![2-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B190072.png)
